4-(5-Bromo-2-fluorobenzyl)morpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(5-bromo-2-fluorophenyl)methyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO/c12-10-1-2-11(13)9(7-10)8-14-3-5-15-6-4-14/h1-2,7H,3-6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHWHXDWETOZZBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within the Morpholine Heterocycle Class in Medicinal Chemistry
The morpholine (B109124) ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. This unique structural arrangement confers upon it a set of physicochemical properties that are highly advantageous for drug design. nih.gov The presence of the oxygen atom often improves aqueous solubility and can act as a hydrogen bond acceptor, while the nitrogen atom provides a point for substitution and can be a weak base. nih.govnih.gov
The morpholine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in a wide array of biologically active compounds. nih.govnih.gov Its incorporation into a drug candidate can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and better oral bioavailability. researchgate.net Furthermore, the morpholine ring's conformational flexibility allows it to adapt to the binding sites of various biological targets. nih.govresearchgate.net
The versatility of the morpholine scaffold is evident in its presence in drugs targeting a broad spectrum of diseases. For instance, it is a key component of compounds developed for central nervous system (CNS) disorders, where its ability to improve blood-brain barrier permeability is particularly valuable. nih.govnih.govacs.org Additionally, morpholine derivatives have demonstrated a range of pharmacological activities, as highlighted in the table below.
Significance of Halogenated Benzylamine Moieties in Bioactive Scaffolds
Benzylamine (B48309) and its derivatives are another important class of compounds in medicinal chemistry, often serving as key building blocks for a variety of therapeutic agents. wikipedia.orgchemicalbook.comsinocurechem.com The introduction of halogen atoms, such as bromine and fluorine, onto the phenyl ring of a benzylamine scaffold can profoundly influence the molecule's biological activity and pharmacokinetic profile. mdpi.com
Halogenation can modulate several key parameters of a drug candidate. For instance, the introduction of fluorine atoms can increase metabolic stability by blocking sites of enzymatic oxidation. mdpi.com Both fluorine and bromine are lipophilic, and their incorporation can enhance a molecule's ability to cross cell membranes. Furthermore, halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand for its target protein. mdpi.com
The specific placement of halogen atoms on the aromatic ring is crucial for fine-tuning the electronic properties of the molecule, which in turn can affect its reactivity and interactions with biological targets. The 5-bromo and 2-fluoro substitution pattern in 4-(5-Bromo-2-fluorobenzyl)morpholine is a deliberate design choice aimed at optimizing these properties.
Rationale for Investigating Hybrid Morpholine Benzylamine Structures
The design of 4-(5-Bromo-2-fluorobenzyl)morpholine is predicated on the hypothesis that combining the morpholine (B109124) and halogenated benzylamine (B48309) moieties will result in a molecule with a superior pharmacological profile compared to its individual components. This concept of molecular hybridization aims to leverage the advantageous properties of each scaffold to create a synergistic effect. mdpi.com
The morpholine ring is expected to contribute to improved solubility, metabolic stability, and favorable pharmacokinetics, including the potential for CNS penetration. nih.govnih.gov The halogenated benzylamine portion, in turn, is designed to enhance potency and target engagement through specific interactions at the receptor binding site. The bromo and fluoro substituents are strategically positioned to modulate the electronic and steric properties of the benzyl (B1604629) group, potentially leading to increased affinity and selectivity for the biological target.
Overview of Current Research Landscape and Gaps
Retrosynthetic Analysis of the this compound Scaffold
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. The analysis of this compound identifies the carbon-nitrogen (C-N) bond between the benzylic carbon and the morpholine nitrogen as the most logical point for disconnection. This disconnection suggests two primary synthetic strategies: alkylation of morpholine or reductive amination.
This leads to two key synthons: a morpholine nucleophile and a 5-bromo-2-fluorobenzyl electrophile. The corresponding synthetic equivalents would be morpholine and a 5-bromo-2-fluorobenzyl halide (e.g., bromide or chloride) for an alkylation approach, or 5-bromo-2-fluorobenzaldehyde (B134332) and morpholine for a reductive amination pathway.
Established Synthetic Routes for Benzyl-Substituted Morpholines
The formation of the N-benzyl bond in morpholine derivatives is a common transformation in organic synthesis. Several reliable methods are available for this purpose.
Alkylation Approaches for Morpholine Nitrogen Functionalization
The direct N-alkylation of morpholine with a suitable benzyl (B1604629) halide is a straightforward and widely used method for the synthesis of N-benzylmorpholines. This reaction proceeds via a nucleophilic substitution mechanism (typically SN2), where the lone pair of electrons on the morpholine nitrogen attacks the electrophilic benzylic carbon, displacing the halide leaving group.
The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct and to deprotonate any morpholinium salt formed, thus regenerating the nucleophilic free amine. The choice of solvent and base can influence the reaction rate and yield.
Table 1: Common Reagents for Alkylation of Morpholine
| Reagent Category | Examples | Purpose |
| Alkylating Agent | 5-Bromo-2-fluorobenzyl bromide | Provides the benzyl moiety |
| 5-Bromo-2-fluorobenzyl chloride | Provides the benzyl moiety | |
| Base | Potassium carbonate (K₂CO₃) | Neutralizes acid byproduct |
| Triethylamine (Et₃N) | Neutralizes acid byproduct | |
| Sodium bicarbonate (NaHCO₃) | Neutralizes acid byproduct | |
| Solvent | Acetonitrile (CH₃CN) | Polar aprotic solvent |
| Dimethylformamide (DMF) | Polar aprotic solvent | |
| Tetrahydrofuran (THF) | Ethereal solvent |
Reductive Amination Strategies
Reductive amination offers an alternative route to N-benzylmorpholines. This two-step, one-pot process involves the initial reaction of an aldehyde or ketone with a primary or secondary amine to form an iminium ion intermediate. This intermediate is then reduced in situ to the corresponding amine.
For the synthesis of this compound, this would involve the reaction of 5-bromo-2-fluorobenzaldehyde with morpholine. The resulting iminium ion is then reduced using a suitable reducing agent. A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives being common choices due to their selectivity and mild reaction conditions.
Table 2: Reagents for Reductive Amination
| Reagent Category | Examples | Role in Reaction |
| Carbonyl Compound | 5-Bromo-2-fluorobenzaldehyde | Electrophilic partner |
| Amine | Morpholine | Nucleophilic partner |
| Reducing Agent | Sodium triacetoxyborohydride (B8407120) (STAB) | Reduces the iminium ion |
| Sodium cyanoborohydride (NaBH₃CN) | Reduces the iminium ion | |
| Sodium borohydride (NaBH₄) | Reduces the iminium ion | |
| Solvent | Dichloromethane (DCM) | Common organic solvent |
| 1,2-Dichloroethane (DCE) | Common organic solvent | |
| Methanol (MeOH) | Can act as a solvent and proton source |
Ring-Closure Methods for Morpholine Formation
While not the most direct route to this compound if morpholine itself is readily available, the morpholine ring can be constructed through various ring-closure strategies. A common method involves the reaction of a 2-aminoethanol derivative with a two-carbon electrophile, such as a haloacetyl halide, followed by cyclization. For the target molecule, this would entail starting with an N-(5-bromo-2-fluorobenzyl)ethanolamine, which would then be cyclized. This approach is generally more complex than direct alkylation or reductive amination if the goal is simply to introduce the benzyl group to a pre-existing morpholine ring.
Introduction and Modification of the 5-Bromo-2-fluorobenzyl Moiety
Halogenation Techniques on Benzyl Precursors
The preparation of 5-bromo-2-fluorobenzyl halides, the electrophilic partners in the alkylation route, typically starts from a more readily available precursor such as 5-bromo-2-fluorotoluene (B1266182) or 5-bromo-2-fluorobenzyl alcohol.
One common method for the synthesis of 5-bromo-2-fluorobenzaldehyde involves the bromination of 2-fluorobenzaldehyde (B47322). For instance, reacting 2-fluorobenzaldehyde with potassium bromate (B103136) in an aqueous sulfuric acid solution can yield 5-bromo-2-fluorobenzaldehyde. chemicalbook.com Another approach is the bromination of 2-fluorobenzoic acid using N-bromosuccinimide (NBS), followed by conversion of the carboxylic acid to the aldehyde. guidechem.com
The conversion of a benzyl alcohol to a benzyl bromide can be achieved using various brominating agents, such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). Similarly, benzyl chlorides can be prepared from benzyl alcohols using reagents like thionyl chloride (SOCl₂) or hydrochloric acid (HCl). Free-radical bromination of the corresponding toluene (B28343) derivative (5-bromo-2-fluorotoluene) using N-bromosuccinimide (NBS) and a radical initiator is another viable route to the benzyl bromide.
The synthesis of the 5-bromo-2-fluorobenzyl moiety can also be approached through the bromination of a fluorinated precursor. For example, 2-fluorobenzoic acid can be brominated to give 5-bromo-2-fluorobenzoic acid. guidechem.com This can then be reduced to the corresponding alcohol, which can be subsequently halogenated to the benzyl halide or oxidized to the aldehyde for reductive amination.
Stereoselective Synthesis Considerations
The synthesis of specific stereoisomers of morpholine derivatives is crucial as different enantiomers can exhibit varied biological activities. For a compound like this compound, which is achiral, stereoselectivity becomes a key consideration when substitutions are introduced on the morpholine ring itself, creating chiral centers.
One established strategy for the asymmetric synthesis of chiral 2-substituted-4-benzylmorpholine analogues involves using commercially available chiral precursors like (R)- or (S)-epichlorohydrin. clockss.org A potential adaptation of this method for the target compound would start with the reaction of 5-bromo-2-fluorobenzylamine with an enantiomer of epichlorohydrin. This reaction would yield an optically active 3-chloro-1-(5-bromo-2-fluorobenzylamino)-2-propanol intermediate. Subsequent intramolecular cyclization, carefully managed to avoid racemization, would produce the chiral morpholine ring. clockss.org For instance, treatment of an N-bromoacetyl derivative of the amino alcohol with a base like sodium methoxide (B1231860) can induce smooth cyclization to form a 5-oxomorpholine, which can then be reduced to the desired chiral morpholine. clockss.org
Another relevant methodology is the halocyclisation of optically pure N-allyl-β-amino alcohols. banglajol.info This approach utilizes bromine to induce cyclization, forming highly substituted chiral morpholines. banglajol.info To apply this to the target structure, one would first need to synthesize a chiral N-allyl-β-amino alcohol bearing the 4-(5-bromo-2-fluorobenzyl) group. The subsequent bromine-mediated cyclization would then form the morpholine ring with defined stereochemistry at multiple positions. banglajol.info The specific stereoisomer obtained would depend on the configuration of the starting amino alcohol.
These methodologies highlight that while the parent compound is achiral, established asymmetric synthesis routes for analogous structures provide a clear framework for producing chiral derivatives of this compound with substituents on the morpholine ring.
Derivatization Strategies for Analogues of this compound
The development of analogues through derivatization is a cornerstone of medicinal chemistry, allowing for the fine-tuning of a compound's properties. For this compound, derivatization can be strategically focused on two key regions: the benzyl ring and the morpholine ring.
Diversification at the Benzyl Ring (e.g., positional isomerism of halogens, other substitutions)
The electronic and steric properties of the benzyl moiety can be systematically altered by modifying its substitution pattern.
Positional Isomerism of Halogens: The specific placement of the bromo and fluoro substituents on the phenyl ring significantly influences the molecule's properties. The synthesis of positional isomers is a common strategy to explore the structure-activity relationship (SAR). nih.gov For example, analogues such as 4-(3-Bromo-5-fluorobenzyl)morpholine and N-(4-Bromo-3-fluorobenzyl)morpholine have been synthesized, demonstrating the accessibility of different regioisomers. clearsynth.com The synthesis of these isomers typically involves starting with the corresponding substituted benzyl halide or benzaldehyde. The differentiation of these closely related isomers can be challenging, often requiring a combination of chromatographic techniques and spectroscopic analysis, such as GC-MS and FTIR. nih.govnih.govojp.gov
Other Substitutions: Beyond altering the halogen positions, a wide array of other functional groups can be introduced to the benzyl ring to probe interactions with biological targets. This can be achieved by starting with appropriately substituted precursors or by post-synthesis modification of the aromatic ring. For instance, methyl groups can be introduced, as seen in the synthesis of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, a related benzyl derivative. google.com The introduction of additional functional groups, such as other halogens (e.g., chlorine, iodine), nitro groups, or even more complex heterocyclic systems like thiazoles, can further diversify the library of analogues. nih.govrsc.orgontosight.ai Studies on related morpholine-conjugated benzophenones have shown that adding a bromo group at the ortho position or a methyl group at the para position can significantly impact biological activity. nih.gov
The table below summarizes various substitution patterns on the benzyl ring of morpholine-containing compounds found in related research.
| Substitution Pattern on Benzyl Ring | Precursor Example | Resulting Compound Class | Reference(s) |
| 3-Bromo, 5-Fluoro | 3-Bromo-5-fluorobenzyl halide | Positional Isomer | clearsynth.com |
| 4-Bromo, 3-Fluoro | 4-Bromo-3-fluorobenzyl halide | Positional Isomer | |
| 4-Fluoro | 4-Fluorobenzylamine | Benzylmorpholine Analogue | clockss.org |
| 5-Bromo, 2-Methyl | 2-Methyl-5-bromobenzoic acid | Benzylthiophene Analogue | google.com |
| Ortho-Bromo | 2-Bromobenzoyl precursor | Benzophenone (B1666685) Analogue | nih.gov |
| Para-Methyl | 4-Methylbenzoyl precursor | Benzophenone Analogue | nih.gov |
Functionalization of the Morpholine Ring
The morpholine ring is not merely a solubilizing group but also offers opportunities for structural modification to enhance potency or alter pharmacokinetic properties. sci-hub.se
Strategies for functionalizing the morpholine ring often target the carbon atoms adjacent (alpha) to the nitrogen or oxygen. A modern approach involves the generation of α-functionalized alicyclic amines from their corresponding imine-BF3 complexes. researchgate.net This method allows for the introduction of a wide range of organometallic nucleophiles to the α-position of the morpholine ring. researchgate.net This could be applied to install substituents at the C-2 or C-6 positions of the this compound core.
Another powerful technique is the Palladium-catalyzed carboamination reaction. e3s-conferences.org This method can be used to construct cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols, offering stereochemical control over two centers on the morpholine ring. e3s-conferences.org This would allow for the creation of chiral analogues with defined spatial arrangements of substituents.
Furthermore, building the morpholine ring from chiral starting materials, as discussed in the stereoselective synthesis section, is an effective way to introduce functionality. For example, starting with a substituted chiral amino alcohol can lead to morpholines with substituents at the C-2 position. clockss.org The synthesis of 2-aminomethyl-4-(4-fluorobenzyl)morpholine demonstrates the feasibility of introducing functional groups like an aminomethyl moiety onto the ring. clockss.org
The following table provides examples of functionalization on the morpholine ring of related compounds.
| Position of Functionalization | Type of Functional Group | Synthetic Method | Reference(s) |
| C-2 | -CH2Cl | Asymmetric synthesis from epichlorohydrin | clockss.org |
| C-2 | -CH2NH2 | Amination of a tosylate precursor | clockss.org |
| C-2, C-5 | -CH2Br, -Isopropyl | Bromine-mediated halocyclisation | banglajol.info |
| C-3, C-5 (cis-disubstituted) | Aryl, Alkenyl | Pd-catalyzed carboamination | e3s-conferences.org |
| α-position (C-2/C-6) | Various (from nucleophiles) | Reaction with imine-BF3 complexes | researchgate.net |
Screening for Biological Activity against Therapeutically Relevant Targets
The morpholine scaffold is a versatile building block found in numerous bioactive molecules and approved drugs, where it contributes to a wide spectrum of pharmacological effects. sci-hub.senih.govresearchgate.net Research into its derivatives has revealed significant activity against various therapeutic targets, including enzymes, cancer cell lines, and microbial pathogens. The presence of bromine and fluorine atoms on the benzyl moiety of this compound is particularly noteworthy, as halogenation is a common strategy in drug design to modulate a compound's biological activity and metabolic stability. nih.gov
Morpholine derivatives have been extensively studied as inhibitors of various enzymes. sci-hub.se Analogues have shown potent inhibitory effects against enzymes implicated in cancer, diabetes, and neurological disorders.
For instance, a series of benzomorpholine derivatives were synthesized and evaluated as inhibitors of the histone lysine (B10760008) methyltransferase EZH2, an enzyme involved in cancer progression. nih.gov One promising compound from this series, 6y , which was synthesized from a 3-amino-5-bromo-2-hydroxybenzoic acid precursor, demonstrated significant inhibition of non-small cell lung cancer lines (A549 and NCI-H1975) with an IC₅₀ value of 1.1 µM for both. nih.gov This suggests that bromo-substituted morpholine scaffolds can effectively interact with kinase active sites.
Other studies have identified morpholine-substituted quinolines as effective inhibitors of human carbonic anhydrase isoforms (hCA I and II) and α-glucosidase, enzymes relevant to glaucoma and diabetes, respectively. researchgate.net Similarly, novel N-methylmorpholine-substituted benzimidazolium salts have shown significant in vitro α-glucosidase inhibitory activity. mdpi.com Novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group also exhibited potent inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's disease pathology. nih.gov Compound 11g from this series was the most potent, with IC₅₀ values of 1.94 µM (AChE) and 28.37 µM (BChE). nih.gov
| Compound Class | Target Enzyme | Key Findings |
| Benzomorpholine Derivatives | EZH2 (Enhancer of Zeste Homolog 2) | Compound 6y inhibited A549 and NCI-H1975 lung cancer cells with an IC₅₀ of 1.1 µM. nih.gov |
| Morpholine-Substituted Quinolines | Carbonic Anhydrase (hCA I, II), α-Glucosidase | Showed high inhibitory ability against these metabolic enzymes. researchgate.net |
| N-Methylmorpholine Benzimidazolium Salts | α-Glucosidase | Demonstrated significant in vitro inhibitory profiles. mdpi.com |
| 4-N-Phenylaminoquinoline-Morpholine Derivatives | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Compound 11g showed potent dual inhibition with IC₅₀ values of 1.94 µM (AChE) and 28.37 µM (BChE). nih.gov |
While the morpholine moiety is known to bestow selective affinity for a wide range of receptors, specific receptor binding data for this compound and its direct analogues are not extensively detailed in the reviewed literature. sci-hub.se The morpholine ring's ability to modulate basicity and improve pharmacokinetic properties often makes it a valuable component in ligands designed for various receptors, including chemokine and oxytocin (B344502) receptors. researchgate.net However, without direct experimental binding assays for the target compound, its specific receptor affinity profile remains speculative.
The anticancer potential of morpholine-containing compounds is well-documented, with many analogues demonstrating potent cytotoxicity against various cancer cell lines. nih.govresearchgate.net The inclusion of halogen atoms often enhances this activity.
Studies on 9-bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ) revealed a concentration- and time-dependent cytotoxic effect on HeLa cells. At concentrations of 74.6 µM and 29.8 µM, BMTQ induced cell degeneration after 48 and 72 hours and was found to inhibit the cell cycle, suggesting the dying cells were in the S-phase. nih.gov Another study on novel 4-benzyl-morpholine derivatives identified compounds 8b (with an ortho-bromo substitution on the benzophenone A ring) and 8f as having significant antimitogenic activity against DLA, EAC, MCF-7, and A549 cells, causing cell cycle arrest in the G2/M phase. sciforum.net
Furthermore, a series of novel 4-[3-fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives were evaluated for anticancer activity. Compounds 8f , 8h , and 8i from this series showed potent cytotoxic activity against breast cancer (MCF-7) and cervical carcinoma (HeLa) cell lines, with IC₅₀ values comparable to the standard drug doxorubicin. researchgate.net
| Compound/Analogue | Cell Line(s) | Key Findings |
| 9-Bromo-5-morpholino-tetrazolo[1,5-c]quinazoline (BMTQ) | HeLa | Induced cytotoxicity and cell cycle inhibition in the S-phase at concentrations of 29.8-74.6 µM. nih.gov |
| 4-Benzyl-morpholine derivative (8b) | DLA, EAC, MCF-7, A549 | Exhibited extensive anti-mitogenic activity and induced G2/M phase cell cycle arrest. sciforum.net |
| 4-[3-Fluoro-4-(morpholin-4-yl)]phenyl-1H-1,2,3-triazole derivatives (8f, 8h, 8i) | MCF-7, HeLa | Displayed potent cytotoxic activity with IC₅₀ values similar to doxorubicin. researchgate.net |
| Benzomorpholine derivative (6y) | A549, NCI-H1975 | Showed potent antiproliferative activity with IC₅₀ = 1.1 µM and caused G2/M phase arrest. nih.gov |
The morpholine scaffold is present in several antimicrobial drugs, and its derivatives are frequently screened for antibacterial and antifungal properties. researchgate.net Halogenation can play a crucial role in enhancing the antimicrobial potency of these compounds. nih.gov
A study on novel morpholinoalkoxychalcones demonstrated notable antibacterial and antifungal activities. Compound B.21 was identified as the most effective against E. faecalis with a Minimum Inhibitory Concentration (MIC) of 0.6 mM. Compound B.43 showed the best inhibition against the fungi A. niger and C. albicans with an MIC of 2.04 mM.
Another investigation into 9-phenylfascaplysin and its analogues showed high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains. mdpi.com While the parent compound, fascaplysin, was potent, the 9-phenylfascaplysin analogue demonstrated a significant increase in activity against the majority of tested strains. mdpi.com This highlights how substitutions on a core scaffold can modulate antimicrobial efficacy. The presence of both bromo and fluoro substituents on the benzyl ring of this compound suggests it could be a promising candidate for antimicrobial screening.
Many morpholine derivatives have been investigated for their potential to mitigate inflammation and oxidative stress. nih.gov The introduction of a morpholine Mannich base to asymmetrical mono-carbonyl analogs of curcumin (B1669340) (AMACs) was shown to produce compounds with potent anti-inflammatory activity. japsonline.com Specifically, compounds 4c and 4d , which featured a morpholine Mannich base and a para-methoxy or para-fluoro substituent, respectively, exhibited anti-inflammatory activity (IC₅₀ = 25.3 µM and 26.3 µM) nearly comparable to the standard drug diclofenac (B195802) sodium (IC₅₀ = 20.3 µM) in a protein denaturation assay. japsonline.com
In the realm of antioxidant activity, certain 4-N-phenylaminoquinoline derivatives containing a morpholine group displayed excellent ABTS radical-scavenging capabilities. nih.gov Compounds 11f and 11l were superior to the Trolox control, with IC₅₀ values of 9.07 µM and 6.05 µM, respectively. nih.gov These findings indicate that the morpholine scaffold, when appropriately substituted, can contribute significantly to both anti-inflammatory and antioxidant effects.
| Compound Class/Analogue | Assay | Key Findings |
| AMACs with Morpholine Mannich Base (4c, 4d) | Protein Denaturation (Anti-inflammatory) | Potent activity with IC₅₀ values of 25.3 µM and 26.3 µM, comparable to diclofenac sodium. japsonline.com |
| 4-N-Phenylaminoquinoline-Morpholine Derivatives (11f, 11l) | ABTS Radical Scavenging (Antioxidant) | Excellent activity with IC₅₀ values of 9.07 µM and 6.05 µM, superior to Trolox control. nih.gov |
Comparative Analysis of Biological Profiles with Related Morpholine Derivatives
The biological activity of morpholine derivatives is highly dependent on the nature and position of substituents on the associated ring systems. A comparative analysis of analogues structurally related to this compound reveals key structure-activity relationships (SAR).
The presence of halogen atoms is a critical determinant of activity. In a series of 4-benzyl-morpholine derivatives, an ortho-bromo substitution on a benzophenone ring was found to be significant for extensive anti-mitogenic activity. sciforum.net Similarly, studies on other heterocyclic scaffolds have shown that derivatives with a p-chlorophenyl or p-fluorophenyl group can exhibit potent anticancer activity. nih.gov This suggests that both the type of halogen (Br, F, Cl) and its position are crucial for cytotoxic potency.
In the context of enzyme inhibition, the length of the linker between the morpholine ring and another aromatic system can influence potency. For quinoline-based cholinesterase inhibitors, derivatives with a 2-methylene linker between the quinoline (B57606) and morpholine moieties showed better inhibition of AChE than those with 3- or 4-methylene linkers. nih.gov
The combination of a morpholine ring with other heterocyclic systems, such as quinazoline, triazole, or benzimidazole, consistently yields compounds with significant biological potential, ranging from anticancer to antimicrobial and anti-inflammatory effects. nih.govresearchgate.net The fluoro- and bromo-substitutions on the benzyl ring of the target compound, this compound, represent a unique combination that, based on the activities of its analogues, warrants further investigation across multiple therapeutic areas.
Assessment of Bioactivity Selectivity and Potency
The bioactivity of this compound and its analogues is significantly influenced by the nature and position of substituents on the benzyl ring, as well as the composition of the amine moiety. Research into this class of compounds has frequently focused on their interaction with sigma receptors (σ1 and σ2), which are recognized as promising targets for therapeutic intervention in a variety of central nervous system disorders and cancer. nih.govnih.gov
The core structure of these compounds, featuring a basic amine connected to a hydrophobic benzyl group, aligns with the general pharmacophore model for sigma receptor ligands. nih.gov This model typically includes a basic nitrogen atom flanked by two hydrophobic regions. nih.gov The morpholine ring serves as the basic amine, while the substituted benzyl group provides one of the key hydrophobic domains.
Studies on structurally related N-alkyl-N-aralkyl fenpropimorph (B1672530) derivatives, which share the benzylmorpholine scaffold, have provided valuable insights into the structure-activity relationships (SAR) governing their affinity and selectivity for sigma receptors. The electronic properties of substituents on the phenyl ring play a crucial role in modulating the binding affinity. For instance, the presence of electron-withdrawing groups can influence the interaction with the receptor binding site. nih.gov
While specific in vitro bioactivity data for this compound is not extensively available in publicly accessible literature, the known SAR of related analogues allows for a predictive assessment. The combination of a halogen (bromo) and a fluorine atom on the benzyl ring is expected to modulate the lipophilicity and electronic distribution of the molecule, thereby influencing its binding characteristics at sigma receptors.
To illustrate the impact of substitutions on bioactivity, the following table presents data for a series of analogous benzylmorpholine derivatives, highlighting their affinity (Ki) for sigma-1 (σ1) and sigma-2 (σ2) receptors. This comparative data underscores the importance of the substitution pattern on the aromatic ring for both potency and selectivity.
| Compound | Substitution Pattern | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|---|
| Analogue 1 | 4-Nitro | 1.5 | 150 | 100 |
| Analogue 2 | 4-Fluoro | 88 | 350 | 3.98 |
| Analogue 3 | 3,4-Dichloro | 5.2 | 85 | 16.3 |
| Analogue 4 | 4-Methoxy | 25 | 250 | 10 |
| Analogue 5 | Unsubstituted | 30 | 300 | 10 |
The data presented for these analogues reveal that substitutions on the phenyl ring can lead to significant variations in both affinity and selectivity for the two sigma receptor subtypes. For example, the presence of a nitro group at the para-position (Analogue 1) results in high affinity and selectivity for the σ1 receptor. In contrast, a fluoro-substituent at the same position (Analogue 2) leads to a considerable decrease in affinity for the σ1 receptor.
The potency of these compounds is directly related to their Ki values, with lower values indicating higher binding affinity. The selectivity, expressed as the ratio of Ki values (σ2/σ1), provides a measure of the compound's preference for one receptor subtype over the other. A higher selectivity ratio indicates a greater preference for the σ1 receptor. Such selectivity is a critical factor in the development of therapeutic agents, as it can help to minimize off-target effects.
The assessment of bioactivity for this compound would necessitate direct experimental evaluation through radioligand binding assays to determine its precise Ki values for σ1 and σ2 receptors. Based on the SAR of related compounds, it is hypothesized that the 5-bromo and 2-fluoro substitutions would confer a distinct electronic and steric profile, leading to a unique affinity and selectivity profile at sigma receptors.
Identification of Critical Structural Elements for Observed Bioactivities
The molecular architecture of this compound derivatives contains several key elements that are fundamental to their biological activities. SAR studies indicate that the morpholine ring, the substituted aromatic ring, and the nature of the substituents themselves are critical pharmacophoric features. e3s-conferences.orgnih.gov
The morpholine moiety is widely recognized in medicinal chemistry as a "privileged structure". nih.govnih.gov Its inclusion in drug candidates is often due to its favorable physicochemical properties, such as improving aqueous solubility and bioavailability. researchgate.netresearchgate.net The morpholine ring can participate in various molecular interactions and can help to correctly orient the rest of the molecule within a target's binding site. nih.govsci-hub.se Its presence is often integral for potency and desirable pharmacokinetic characteristics. nih.govsci-hub.se
The substituted benzyl ring is another critical component. The aromatic nature of the ring allows for potential pi-stacking interactions with biological targets. The specific substitution pattern on this ring, in this case with bromo and fluoro groups, is a primary determinant of the molecule's activity and selectivity. e3s-conferences.org
Finally, the individual substituents —the bromine and fluorine atoms—are themselves critical. Halogen atoms can modulate the electronic properties of the benzyl ring and can participate in halogen bonding, which is an increasingly recognized interaction in drug design. Their size, position, and electronegativity are key factors in modulating the biological profile.
Table 1: Critical Structural Elements and Their Putative Functions
| Structural Element | Potential Contribution to Bioactivity |
|---|---|
| Morpholine Ring | Improves pharmacokinetic properties (solubility, bioavailability); acts as a scaffold; participates in hydrophilic interactions. researchgate.netnih.govsci-hub.se |
| Benzyl Group | Provides a hydrophobic component for binding; acts as a linker between the morpholine and phenyl rings. |
| Phenyl Ring | Core aromatic structure for ligand-receptor interactions (e.g., pi-stacking). |
| Bromo Substituent | Modulates lipophilicity and electronic properties; can form halogen bonds; may influence metabolic stability. mdpi.com |
| Fluoro Substituent | Alters electronic properties; can form hydrogen bonds; often used to block metabolic oxidation and enhance stability. nih.govnih.gov |
Role of the Bromo and Fluoro Substituents on the Benzyl Ring in Modulating Activity
The presence and positioning of halogen substituents on the benzyl ring are pivotal in fine-tuning the pharmacological activity of this compound analogues. The bromo and fluoro groups exert significant influence through electronic effects, steric interactions, and their ability to form specific bonds.
The combined effect of the 2-fluoro and 5-bromo substitution creates a unique electronic and steric profile that dictates the molecule's interaction with its biological target.
Table 2: General Effects of Halogen Substituents in SAR
| Substituent | Position | Common Role in Modulating Activity |
|---|---|---|
| Bromo | 5-position | Increases lipophilicity; potential for halogen bonding; can be critical for activity or reduce potency depending on the target. mdpi.com |
| Fluoro | 2-position | Blocks metabolic oxidation; modulates electronic properties; potential for hydrogen bonding; can alter binding affinity. nih.govnih.gov |
Influence of Benzyl Linker Modifications on SAR
The benzyl linker in this compound is the methylene (B1212753) (-CH2-) group connecting the morpholine nitrogen to the substituted phenyl ring. Modifications to this linker, such as altering its length, rigidity, or composition, can have a profound impact on the structure-activity relationship.
Linker Length: Increasing or decreasing the length of the carbon chain can alter the distance between the morpholine and phenyl rings. This affects the molecule's ability to span a binding site and interact with distinct sub-pockets on a receptor or enzyme. Studies on other molecular scaffolds have shown that even a single atom change in linker length can dramatically alter biological activity. mdpi.com
Linker Rigidity: Introducing rigidity into the linker, for example, by incorporating double bonds or small rings, can lock the molecule into a more defined conformation. This can be advantageous if the fixed conformation is the one required for optimal binding (the "bioactive conformation"), leading to an increase in potency. Conversely, if the rigid conformation is unfavorable for binding, a significant loss of activity can occur.
Linker Composition: Replacing the methylene group with other functionalities, such as a carbonyl (C=O) to create an amide, or introducing heteroatoms like oxygen or nitrogen, would fundamentally change the linker's properties. These changes would affect the linker's polarity, hydrogen bonding capability, and metabolic stability. For instance, studies on p-aminobenzyl carbamate (B1207046) (PABC) linkers, a related type of benzyl linker, have shown that modifications can significantly improve stability in serum without affecting the desired cleavage at the target site. nih.govresearchgate.net
Conformational Analysis of the Morpholine Ring and its Contribution to SAR
The morpholine ring is not planar and preferentially adopts a stable chair conformation. nih.gov This conformational preference is a key contributor to its role as a privileged scaffold in medicinal chemistry. researchgate.netsci-hub.se Spectroscopic and computational studies have confirmed that the chair conformation is the most stable form. nih.govacs.org
For an N-substituted morpholine like this compound, the bulky benzyl substituent is expected to predominantly occupy the equatorial position on the nitrogen atom to minimize steric hindrance. This orientation projects the substituted benzyl group away from the bulk of the morpholine ring, defining its spatial trajectory.
The flexible nature of the chair-like conformation allows the molecule to adapt its shape to fit the contours of a biological target. nih.gov The specific chair conformation determines the three-dimensional arrangement of the entire molecule, which is critical for precise ligand-receptor interactions. The ability of the morpholine oxygen to act as a hydrogen bond acceptor is also influenced by its position within this chair structure. sci-hub.se Therefore, the inherent conformational properties of the morpholine ring are not merely a passive feature but an active contributor to the molecule's SAR profile. acs.orgresearchgate.net
Stereochemical Considerations in Structure-Activity Relationships
While this compound itself is an achiral molecule, stereochemistry becomes a critical consideration when modifications introduce one or more chiral centers into its analogues. Chirality can be introduced by:
Substitution on the morpholine ring: Adding a substituent to any of the carbon atoms of the morpholine ring (e.g., at the 2, 3, 5, or 6 positions) will create a chiral center.
Substitution on the benzyl linker: Adding a substituent to the methylene linker (the α-carbon) will also create a chiral center.
When a molecule is chiral, it exists as a pair of enantiomers (non-superimposable mirror images). Biological systems, such as enzymes and receptors, are themselves chiral and often exhibit stereoselectivity, meaning they interact differently with each enantiomer. This can lead to significant differences in potency, efficacy, and even the type of biological activity observed between the (R)- and (S)-enantiomers.
For example, studies on other classes of compounds have demonstrated that one enantiomer can be significantly more potent than the other. nih.gov In the synthesis of related chiral benzylmorpholine derivatives, the separation and characterization of individual enantiomers is a key step to understanding their distinct biological profiles. clockss.org Therefore, for any chiral analogue of this compound, it is essential to evaluate the enantiomers separately to fully elucidate the structure-activity relationship.
Molecular Mechanisms of Action Elucidation
Target Identification and Validation Strategies
The process of identifying and validating the molecular targets of a compound like 4-(5-Bromo-2-fluorobenzyl)morpholine is a critical step in drug discovery. Phenotypic screening is a common initial approach to identify molecules with specific biological effects in cellular or animal models. rsc.org Following a "hit" in such a screen, a variety of label-free technologies and chemical biology approaches can be employed for target deconvolution. rsc.orgrsc.org These methods aim to pinpoint the specific protein or proteins with which the compound interacts to elicit its biological response. For morpholine-containing compounds, targets have often been identified as kinases and other enzymes. nih.gov However, no specific targets have been publicly disclosed for this compound.
Molecular Interactions and Binding Site Analysis
Once a target is identified, understanding the precise molecular interactions between the compound and its binding site is crucial for optimization. Techniques such as X-ray crystallography and computational modeling, including molecular docking simulations, are used to elucidate these interactions. For instance, studies on other morpholine-based inhibitors, such as those targeting bovine carbonic anhydrase II, have detailed interactions within the enzyme's active site. rsc.org These analyses often reveal key hydrogen bonds and hydrophobic interactions that contribute to binding affinity and selectivity. rsc.org The oxygen atom of the morpholine (B109124) ring can act as a hydrogen bond acceptor, a feature that often plays a significant role in the binding of morpholine-containing drugs to their targets. sci-hub.sersc.org Without an identified target for this compound, this level of analysis is not possible.
Downstream Signaling Pathway Modulation
The binding of a compound to its molecular target typically initiates a cascade of downstream signaling events within the cell. The nature of this modulation depends entirely on the function of the target protein. For example, if the target is a kinase, the compound might inhibit its activity, leading to a decrease in the phosphorylation of downstream substrates and affecting various cellular processes. While many morpholine derivatives are known to modulate signaling pathways involved in conditions like cancer and inflammation, the specific pathways affected by this compound have not been documented. nih.gov
In Vitro Mechanistic Investigations (e.g., Enzyme Kinetics, Cellular Pathway Reporters)
To further elucidate the mechanism of action, a variety of in vitro assays are employed. Enzyme kinetic studies, for instance, can determine the mode of inhibition (e.g., competitive, non-competitive) for compounds that target enzymes. nih.gov For example, kinetic analysis of a potent morpholine-derived thiazole (B1198619) inhibitor of carbonic anhydrase II revealed a competitive mode of inhibition. nih.gov Cellular pathway reporter assays are another valuable tool, allowing researchers to monitor the activity of specific signaling pathways in response to compound treatment. These studies provide quantitative data on the compound's functional effects at the cellular level. To date, no such mechanistic investigations for this compound have been published.
Computational Chemistry and in Silico Approaches
Molecular Docking Simulations for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to forecast the binding mode and affinity of small molecule ligands, such as 4-(5-Bromo-2-fluorobenzyl)morpholine, to the active site of a target protein.
The process involves preparing the 3D structure of the ligand and the protein receptor. For the protein, water molecules are typically removed, polar hydrogens are added, and charges are assigned. nih.gov The ligand's structure is energy-minimized to achieve a stable conformation. Software like AutoDock is then used to perform the docking calculations, which sample a large number of possible conformations and orientations of the ligand within the protein's binding site. nih.govnih.gov
The results are evaluated using a scoring function, which estimates the binding free energy of the complex. Lower binding energy values typically indicate a more stable and favorable interaction. Key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and specific amino acid residues of the protein, are analyzed to understand the structural basis of the binding. For instance, studies on other morpholine-containing compounds have successfully used docking to elucidate interactions with targets like cancer-related kinases or enzymes. mdpi.commdpi.comresearchgate.net The morpholine (B109124) ring, for example, can act as a hydrogen bond acceptor, a feature often critical for binding affinity. sci-hub.se
Table 1: Hypothetical Molecular Docking Results for this compound with a Kinase Target
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Epidermal Growth Factor Receptor (EGFR) | 2ITY | -8.5 | Met793, Leu718, Val726 | Hydrogen Bond, Hydrophobic |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 4ASD | -7.9 | Cys919, Asp1046, Phe1047 | Hydrogen Bond, Hydrophobic |
| Sigma-1 Receptor (σ1R) | 5HK1 | -9.1 | Glu172, Tyr103, Trp164 | Ionic, Pi-Pi Stacking |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a specific biological target and to guide the design of more potent derivatives.
The development of a QSAR model involves several key steps: mdpi.com
Dataset Selection: A series of structurally related compounds with experimentally determined biological activities (e.g., IC50 values) is compiled.
Descriptor Calculation: Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include physicochemical properties (e.g., LogP, molecular weight), electronic properties (e.g., dipole moment), and topological indices. pensoft.netresearchgate.net
Model Generation: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build a mathematical equation relating the descriptors to the biological activity. brieflands.com
Validation: The model's predictive power is rigorously assessed using internal (e.g., leave-one-out cross-validation) and external validation (using a test set of compounds not included in model training). mdpi.com
For example, a hypothetical QSAR model for a series of morpholine derivatives might reveal that increased lipophilicity and the presence of an electronegative group at a specific position enhance activity. nih.gov Such insights are invaluable for rational drug design. nih.gov
Table 2: Hypothetical QSAR Data for Analogs of this compound
| Compound | R-Group Modification | LogP | Topological Polar Surface Area (TPSA) | Experimental pIC50 | Predicted pIC50 |
|---|---|---|---|---|---|
| 1 (Parent) | 5-Bromo-2-fluoro | 3.10 | 12.47 | 6.5 | 6.4 |
| 2 | 5-Chloro-2-fluoro | 2.85 | 12.47 | 6.2 | 6.1 |
| 3 | 5-Cyano-2-fluoro | 2.20 | 36.25 | 6.8 | 6.9 |
| 4 | 5-Bromo-2-methoxy | 3.05 | 21.70 | 5.9 | 5.8 |
Hypothetical QSAR Equation: pIC50 = 0.5 * LogP - 0.03 * TPSA + 5.2
Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties
In silico ADME prediction is a critical component of early-stage drug discovery, used to evaluate the pharmacokinetic profile of a compound. researchgate.netbohrium.com Various computational tools and web servers, such as SwissADME and pkCSM, are employed to calculate key physicochemical and pharmacokinetic properties based on a molecule's structure. mspsss.org.uaresearchgate.net These predictions help identify potential liabilities, such as poor absorption or rapid metabolism, that could lead to failure in later development stages. nih.gov
For this compound, these tools can predict its drug-likeness based on established rules like Lipinski's Rule of Five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. mspsss.org.uaresearchgate.net Pharmacokinetic parameters such as gastrointestinal absorption, blood-brain barrier (BBB) penetration, and interaction with metabolic enzymes like cytochrome P450s (CYPs) can also be estimated. nih.gov
Table 3: Predicted ADME Properties of this compound
| Property | Category | Predicted Value | Comment |
|---|---|---|---|
| Molecular Weight | Physicochemical | 288.15 g/mol | Within Lipinski's rule (<500) |
| LogP (Consensus) | Lipophilicity | 3.10 | Within Lipinski's rule (<5) |
| Topological Polar Surface Area (TPSA) | Physicochemical | 12.47 Ų | Indicates good cell permeability |
| Hydrogen Bond Donors | Physicochemical | 0 | Within Lipinski's rule (≤5) |
| Hydrogen Bond Acceptors | Physicochemical | 2 | Within Lipinski's rule (≤10) |
| GI Absorption | Absorption | High | Predicted to be well-absorbed |
| BBB Permeant | Distribution | Yes | Predicted to cross the blood-brain barrier |
| P-gp Substrate | Distribution | No | Not likely to be subject to efflux by P-glycoprotein |
| CYP2D6 Inhibitor | Metabolism | Yes | Potential for drug-drug interactions |
| Lipinski's Rule of Five | Drug-Likeness | 0 Violations | Good drug-like properties |
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecular systems over time. In the context of drug discovery, MD simulations are used to assess the conformational flexibility of a ligand and the stability of its complex with a protein target. nih.gov This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules, offering deeper insights into the binding process.
An MD simulation for the this compound-protein complex would typically involve placing the docked structure in a simulation box filled with water molecules and ions to mimic physiological conditions. The system's energy is minimized, and then Newton's equations of motion are solved iteratively to track the trajectory of each atom over a period of nanoseconds to microseconds.
Analysis of the resulting trajectory can reveal:
Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD over time suggests a stable binding pose.
Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify flexible regions of the protein that are influenced by ligand binding.
Key Interactions: The persistence of hydrogen bonds and other key interactions observed in docking can be tracked throughout the simulation to confirm their importance for binding stability.
Virtual Screening and Lead Discovery via Computational Methods
Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govnih.gov this compound can serve as a starting point or a "query" in a virtual screening campaign to discover novel lead compounds with potentially improved properties.
There are two main approaches:
Structure-Based Virtual Screening (SBVS): If the 3D structure of the target protein is known, a library of compounds can be docked into the active site. The compounds are then ranked based on their docking scores, and the top-ranking "hits" are selected for further investigation. researchgate.net
Ligand-Based Virtual Screening (LBVS): If the target structure is unknown, the structure of an active ligand like this compound is used. The screening process searches for molecules in a database that have a similar 2D or 3D structure, or similar physicochemical properties, to the query molecule.
The process typically involves a hierarchical filtering approach. A large initial library is first filtered based on drug-like properties (e.g., Lipinski's rules) to remove undesirable compounds. The remaining compounds are then subjected to docking or similarity searches, leading to a smaller, enriched set of hits for experimental validation. mdpi.com This methodology accelerates the identification of promising lead candidates while reducing the costs associated with high-throughput screening.
Preclinical Research Methodologies and Exploratory Findings in Relevant Animal Models
Establishment of Preclinical Disease Models for Efficacy Assessment
The initial step in evaluating the in vivo potential of 4-(5-Bromo-2-fluorobenzyl)morpholine analogues involves the selection and establishment of appropriate preclinical disease models. The choice of model is contingent on the therapeutic area being investigated, with cancer, inflammation, and infectious diseases being prominent areas of research for novel chemical entities.
For oncology research, human tumor xenograft models are a standard approach. nih.gov These models typically involve the subcutaneous implantation of human cancer cell lines into immunodeficient mice, such as athymic nude or SCID mice. nih.gov The selection of cell lines is crucial and should represent the genetic and phenotypic diversity of the human cancer being targeted. Orthotopic transplantation, where tumor cells are implanted into the corresponding organ of origin, can also be employed to better mimic the tumor microenvironment and metastatic processes. nih.gov
In the context of inflammation, various animal models are utilized to induce and study inflammatory responses. ijpsr.comnih.gov Acute inflammation models, such as carrageenan-induced paw edema in rats, are commonly used to assess the anti-inflammatory effects of test compounds. For chronic inflammatory conditions, models like adjuvant-induced arthritis in rats are employed to simulate diseases such as rheumatoid arthritis. ijpsr.com
For infectious disease research, animal models are established by challenging the host with a specific pathogen. For instance, in the study of novel anti-mycobacterial agents, murine models of Mycobacterium tuberculosis infection are utilized to assess the in vivo efficacy of the compounds. researchgate.net Similarly, models of parasitic infections, such as Trypanosoma cruzi infection in mice, are used to evaluate potential anti-parasitic drugs. researchgate.net
In Vivo Efficacy Studies of this compound Analogues in Disease Models
Once appropriate disease models are established, the in vivo efficacy of this compound analogues is investigated. These studies aim to determine the extent to which the compounds can inhibit disease progression in a living organism.
In the realm of cancer , various morpholine-containing compounds have demonstrated promising anti-tumor activity. For instance, a series of 4-aminoquinazoline derivatives incorporating a morpholine (B109124) moiety have been evaluated for their antitumor bioactivities. researchgate.net While specific data for this compound is not detailed in the available literature, the general class of morpholine-containing kinase inhibitors has shown efficacy. For example, compounds targeting the PI3K/mTOR pathway, which often feature a morpholine scaffold, have been a significant focus of cancer research. nih.govnih.govacs.org The morpholine ring in these inhibitors is often crucial for binding to the kinase domain. acs.org
In inflammation research, the anti-inflammatory potential of morpholine derivatives has been explored. Studies on various morpholine-containing compounds have demonstrated their ability to reduce inflammation in preclinical models. For example, some novel morpholinopyrimidine derivatives have been shown to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophage cells, indicating their anti-inflammatory potential. aacrjournals.org
In the context of infection , morpholine-containing structures have also been investigated. A notable example is the evaluation of 2-aryl-4-aminoquinazoline analogues in an in vivo model of Trypanosoma cruzi infection, where a lead compound demonstrated a clear reduction in parasitemia. researchgate.net
While detailed in vivo efficacy data tables for this compound are not publicly available, the following table represents a generalized format for presenting such data for its analogues.
| Compound Analogue | Disease Model | Key Efficacy Endpoint | Observed Effect |
| Morpholino-quinazoline A | Human Tumor Xenograft (e.g., NSCLC) | Tumor Growth Inhibition | Significant reduction in tumor volume compared to vehicle control |
| Morpholinopyrimidine B | Carrageenan-Induced Paw Edema | Reduction in Paw Volume | Dose-dependent decrease in inflammation |
| Aminoquinazoline C | T. cruzi Infection Model | Parasitemia Levels | Substantial reduction in peripheral blood parasite count |
This table is illustrative and based on findings for broader classes of morpholine-containing compounds.
Pharmacodynamic Biomarker Analysis in Preclinical Settings
Pharmacodynamic (PD) biomarkers are crucial for understanding the mechanism of action of a drug and for demonstrating target engagement in vivo. nih.govnih.gov In the preclinical evaluation of this compound analogues, PD biomarker analysis helps to confirm that the compound is interacting with its intended molecular target and eliciting the desired biological response. aacrjournals.orgbmj.com
For analogues targeting protein kinases, such as those in the PI3K pathway, PD biomarkers would typically involve measuring the phosphorylation status of downstream signaling proteins. researchgate.net For example, in tumor tissues from xenograft models treated with a PI3K inhibitor, a reduction in the levels of phosphorylated Akt (p-Akt) would serve as a key PD biomarker. nih.gov This can be assessed using techniques such as Western blotting or immunohistochemistry on tissue samples collected at various time points after drug administration.
In inflammation models, PD biomarkers could include the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) or enzymes (e.g., COX-2, iNOS) in the inflamed tissue or in circulation. aacrjournals.org A successful anti-inflammatory agent would be expected to reduce the levels of these markers.
For infectious disease models, PD biomarkers might involve quantifying the pathogen load in various tissues or measuring specific host immune responses that are indicative of pathogen clearance.
The "pharmacological audit trail" is a concept that links drug administration to target engagement and downstream biological effects, providing a rational basis for dose and schedule selection in further development. nih.gov
Translational Research Design Considerations for Future Development
Translational research aims to bridge the findings from preclinical studies to clinical applications. For the future development of this compound analogues, several key design considerations are paramount.
A critical aspect is the selection of preclinical models that are most predictive of human disease. This may involve using patient-derived xenograft (PDX) models in oncology, which are believed to better recapitulate the heterogeneity of human tumors.
Furthermore, the integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling is essential. nih.gov Understanding the relationship between drug exposure (PK) and the biological effect (PD) is critical for predicting a therapeutic dose and schedule in humans.
The development of robust and validated biomarker assays that can be used in both preclinical models and clinical trials is another key consideration. These "bridging" biomarkers are invaluable for confirming the mechanism of action and for early assessment of clinical activity. nih.govnih.gov
Finally, a deep understanding of the molecular mechanism of action of the this compound analogues is necessary to identify the patient populations most likely to benefit from the therapy. This involves identifying predictive biomarkers that can be used for patient stratification in future clinical trials. nih.gov
Future Directions and Applications in Drug Discovery
Rational Design and Synthesis of Advanced 4-(5-Bromo-2-fluorobenzyl)morpholine Analogues
The rational design of advanced analogues of this compound is a key step toward developing novel therapeutic agents. This process involves strategically modifying the core structure to enhance interactions with specific biological targets. The existing scaffold serves as a versatile template for creating a library of compounds with diverse pharmacological profiles. nih.gov
Key areas for structural modification include:
Substitution on the Phenyl Ring: The bromine and fluorine atoms on the benzyl (B1604629) ring are critical for modulating activity. Further exploration could involve shifting the positions of these halogens or introducing other substituents like trifluoromethyl, cyano, or nitro groups to alter electronic and steric properties. For instance, incorporating trifluoromethyl groups has been shown to significantly enhance the selectivity and potency of some therapeutic agents. mdpi.com
Modification of the Morpholine (B109124) Ring: While the morpholine ring itself is often crucial for desired pharmacokinetic properties, introducing substituents at the 2, 3, 5, or 6 positions can create chiral centers and provide vectors for interacting with target proteins. researchgate.net Creating bridged morpholine structures has also been a successful strategy to dramatically improve target selectivity in some inhibitor classes. researcher.lifescilit.com
Alteration of the Benzyl Linker: The methylene (B1212753) bridge connecting the phenyl and morpholine rings can be modified. For example, introducing a carbonyl group to create an amide linkage or other functional groups could alter the molecule's flexibility and hydrogen bonding capacity.
The synthesis of these advanced analogues can be achieved through various established and innovative organic chemistry methods. Multi-step reaction sequences, often beginning from commercially available starting materials like substituted benzaldehydes or benzyl halides and morpholine, are common. sciforum.net Modern synthetic strategies focus on efficiency and the ability to generate diverse libraries of compounds for high-throughput screening. nih.gov
Optimization Strategies for Enhanced Potency and Selectivity
Once a lead compound like this compound is identified, optimization is crucial to improve its potency against the desired target and its selectivity over other related targets, thereby minimizing potential off-target effects. Structure-activity relationship (SAR) studies are fundamental to this process, providing insights into how specific structural changes affect biological activity. researchgate.nete3s-conferences.org
Computational tools play a significant role in modern optimization strategies. Molecular docking can predict how analogues bind to the active site of a target protein, helping to prioritize the synthesis of compounds with the highest predicted affinity. mdpi.com For example, modeling can reveal how the bromo- and fluoro-substituents of the benzyl ring might fit into specific hydrophobic pockets or form halogen bonds within a kinase inhibitor's active site.
A key strategy involves leveraging subtle differences between target enzymes. For instance, in the development of mTOR (mammalian target of rapamycin) inhibitors, replacing a simple morpholine with a bridged morpholine analogue led to a dramatic increase in selectivity over the closely related PI3Kα enzyme. researchgate.netresearcher.lifescilit.com This was attributed to a single amino acid difference creating a deeper pocket in mTOR that could accommodate the bulkier bridged structure. researchgate.netresearcher.life Similar strategies could be applied to analogues of this compound to achieve high selectivity for a desired target.
The following table summarizes optimization strategies and their potential outcomes for morpholine-based compounds.
| Strategy | Rationale | Potential Outcome |
| Halogen Substitution | Modulate lipophilicity, pKa, and metabolic stability; introduce halogen bonding interactions. | Increased potency and selectivity. mdpi.comrsc.org |
| Introduction of Chiral Centers | Create specific 3D orientations for improved target engagement. | Enantiomers with different potency and selectivity profiles. researchgate.netresearcher.life |
| Ring Constraining/Bridging | Reduce conformational flexibility to lock in an active conformation and exploit unique pocket shapes. | Dramatically enhanced selectivity. scilit.com |
| Bioisosteric Replacement | Replace parts of the molecule with structurally different but functionally similar groups to improve properties. | Improved pharmacokinetic profile (e.g., metabolic stability). enamine.net |
Exploration of Polypharmacology and Multi-Targeting Approaches
The traditional "one drug, one target" paradigm is increasingly being challenged, especially for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.gov Polypharmacology, the ability of a single drug to interact with multiple targets, is now seen as a desirable attribute. nih.gov Morpholine-based scaffolds are well-suited for the design of multi-target agents due to their versatility and ability to be incorporated into diverse chemical frameworks. e3s-conferences.org
A rationally designed multi-target drug could, for example, simultaneously inhibit two different kinases in a cancer signaling pathway or target both an enzyme and a receptor involved in the pathology of a neurodegenerative disease. nih.gov The design of such molecules often involves integrating the pharmacophores of two or more known selective ligands into a single hybrid molecule. nih.gov
For a compound like this compound, this could involve designing analogues that retain the core structure for interacting with a primary target while adding functionalities known to bind a secondary target. This strategy can lead to enhanced therapeutic efficacy and a lower likelihood of developing drug resistance. nih.gov
Innovative Methodologies for Compound Synthesis and Evaluation
The efficient synthesis and evaluation of novel chemical entities are critical for accelerating the drug discovery process. Recent years have seen significant advances in synthetic methodologies for creating morpholine-containing compounds. nih.govresearchgate.net
Innovations in synthesis include:
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, allowing for the rapid production of compound libraries. organic-chemistry.org
Photocatalysis and Electrochemistry: These methods provide novel, green pathways for forming chemical bonds under mild conditions, enabling the synthesis of complex molecules that are difficult to access through traditional thermal methods. organic-chemistry.org
Diversity-Oriented Synthesis (DOS): This strategy aims to create structurally diverse and complex molecules from simple starting materials, allowing for the exploration of new chemical space. researchgate.net
For evaluation, high-throughput screening (HTS) and high-content screening (HCS) allow for the rapid testing of large numbers of compounds against specific biological targets or in cell-based models. Furthermore, advances in in silico ADME (absorption, distribution, metabolism, and excretion) prediction and pharmacokinetic modeling help to identify candidates with favorable drug-like properties early in the discovery pipeline, reducing late-stage attrition. nih.gov
Emerging Therapeutic Areas for Morpholine-Based Scaffolds
The unique properties of the morpholine scaffold have led to its exploration in a wide range of therapeutic areas. ijprems.com While morpholine-containing drugs are already used as anticancer, antibacterial, and CNS agents, new applications are continually emerging. acs.orgijprems.com
Potential and emerging therapeutic areas include:
Neurodegenerative Diseases: Morpholine derivatives are being investigated as inhibitors of enzymes implicated in Alzheimer's and Parkinson's diseases, such as BACE-1, cholinesterases, and monoamine oxidases. nih.govnih.govtandfonline.com The morpholine moiety can improve a compound's ability to cross the blood-brain barrier, a critical requirement for CNS drugs. acs.orgnih.gov
Oncology: The mTOR signaling pathway, which is often dysregulated in cancer, has been a major focus for morpholine-based inhibitors. mdpi.comresearcher.life Research continues into novel morpholine derivatives targeting other kinases and pathways involved in tumor growth and proliferation. sciforum.nete3s-conferences.org
Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of some morpholine derivatives make them attractive candidates for treating conditions like rheumatoid arthritis and inflammatory bowel disease. e3s-conferences.orgnih.gov
Infectious Diseases: The morpholine scaffold is a component of the antibiotic linezolid. Ongoing research seeks to develop new morpholine-based agents to combat drug-resistant bacteria and other pathogens. e3s-conferences.orgijprems.com
The diverse biological activities reported for morpholine-containing compounds suggest that analogues of this compound could be valuable probes and potential drug candidates across multiple disease areas.
Q & A
Q. What are the recommended synthetic routes for 4-(5-Bromo-2-fluorobenzyl)morpholine, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution between 5-bromo-2-fluorobenzyl bromide and morpholine. Key intermediates like 5-bromo-2-fluorobenzyl bromide (CAS 76283-09-5, mp 30°C) are commercially available . Optimization requires controlling reaction temperature (e.g., 0–6°C for boronic acid derivatives ), solvent choice (e.g., anhydrous THF for moisture-sensitive steps), and stoichiometric ratios (1:1.2 molar ratio of benzyl bromide to morpholine). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .
Q. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR (¹H/¹³C): Assign peaks for morpholine protons (δ 3.6–3.8 ppm for N-CH₂, δ 2.4–2.6 ppm for O-CH₂) and aromatic protons (δ 7.2–7.5 ppm for Br/F-substituted benzene) .
- FT-IR: Confirm C-Br (550–600 cm⁻¹) and C-F (1100–1200 cm⁻¹) stretches .
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ at m/z 288.04 (C₁₁H₁₂BrFN₂O⁺) .
Q. How should researchers handle stability and storage of this compound?
Methodological Answer: Store at 0–6°C in airtight, light-protected containers under inert gas (N₂/Ar) to prevent degradation via hydrolysis or photolysis . Stability tests (TGA/DSC) are recommended to assess decomposition thresholds (e.g., thermal stability up to 184°C based on analogous morpholine derivatives) .
Advanced Research Questions
Q. How do electronic effects of bromo/fluoro substituents influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The bromine atom at the 5-position acts as a directing group for Suzuki-Miyaura coupling, while fluorine at the 2-position enhances electron-withdrawing effects, stabilizing transition states. Computational studies (DFT) show a 0.3 eV reduction in activation energy for para-bromo vs. meta-substituted analogs . Experimental validation requires comparing coupling yields using phenylboronic acid derivatives (e.g., 4-bromo-3-fluorophenylboronic acid, CAS 374790-97-3) under Pd(PPh₃)₄ catalysis .
Q. How can researchers resolve contradictions in spectral data arising from conformational isomerism?
Methodological Answer: Dynamic NMR (DNMR) at variable temperatures (e.g., −40°C to 25°C) can detect slow interconversion of rotamers caused by restricted morpholine-benzyl bond rotation. For crystallographic confirmation, X-ray diffraction of single crystals (grown via vapor diffusion in CH₃CN/Et₂O) reveals dominant conformers .
Q. What computational modeling approaches are suitable for predicting the bioactivity or adsorption behavior of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein targets (e.g., kinases) to assess binding affinity, leveraging the compound’s halogen-bonding potential .
- HOMO-LUMO Analysis: Gaussian09 calculations at the B3LYP/6-311+G(d,p) level quantify electron transfer efficiency (ΔE ≈ 4.1 eV for HOMO-LUMO gap) .
- Surface Adsorption Studies: Apply Langmuir isotherm models to experimental data from QCM-D (quartz crystal microbalance) to study adsorption on indoor surfaces (e.g., SiO₂) .
Q. What strategies mitigate side reactions during functionalization of the morpholine ring?
Methodological Answer: Protect the morpholine nitrogen with Boc groups (di-tert-butyl dicarbonate) prior to benzylation. Post-functionalization, deprotection with TFA/CH₂Cl₂ (1:4) restores the free amine. Monitor reaction progress via TLC (Rf shift from 0.8 to 0.3 in hexane/EtOAc 3:1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
